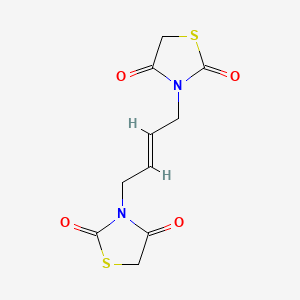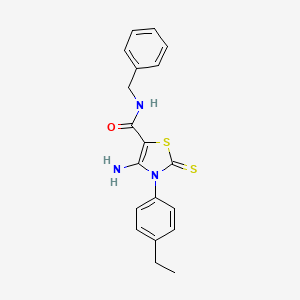![molecular formula C19H18ClN7O2 B12138632 N,N'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(azanediyl-4,1-phenylene)]diacetamide CAS No. 28731-86-4](/img/structure/B12138632.png)
N,N'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(azanediyl-4,1-phenylene)]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(imino-4,1-phenylene)]bis- (9CI) is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a 1,3,5-triazine ring substituted with chloro and phenylene groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(imino-4,1-phenylene)]bis- typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride, which is a common precursor for triazine derivatives.
Nucleophilic Substitution: Cyanuric chloride undergoes sequential nucleophilic substitution reactions with amines to introduce the desired substituents. In this case, the primary amines used are 4,1-phenylene diamine and acetamide.
Reaction Conditions: The reactions are typically carried out in solvents such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and cost-effective production. The choice of solvents and reaction conditions is tailored to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(imino-4,1-phenylene)]bis- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the triazine ring can be replaced by other nucleophiles, such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted triazine derivative, while oxidation might produce a triazine oxide.
Scientific Research Applications
Acetamide, N,N’-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(imino-4,1-phenylene)]bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(imino-4,1-phenylene)]bis- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Another triazine derivative with antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically for treating certain cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
Acetamide, N,N’-[(6-chloro-1,3,5-triazine-2,4-diyl)bis(imino-4,1-phenylene)]bis- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
28731-86-4 |
|---|---|
Molecular Formula |
C19H18ClN7O2 |
Molecular Weight |
411.8 g/mol |
IUPAC Name |
N-[4-[[4-(4-acetamidoanilino)-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C19H18ClN7O2/c1-11(28)21-13-3-7-15(8-4-13)23-18-25-17(20)26-19(27-18)24-16-9-5-14(6-10-16)22-12(2)29/h3-10H,1-2H3,(H,21,28)(H,22,29)(H2,23,24,25,26,27) |
InChI Key |
HZZFXXQIIQFYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(3-methoxyphenyl)methylidene]-1-(pyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12138557.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B12138560.png)
![3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12138562.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12138569.png)

![3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1-methyl-1'-[3-(morpholin-4-yl)propyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12138578.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12138582.png)

![N-(2-ethylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12138590.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138600.png)
![N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylbenzyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12138608.png)
![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12138611.png)
![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-[4-(tert-butyl)phenyl]-3-hydrox y-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12138623.png)
